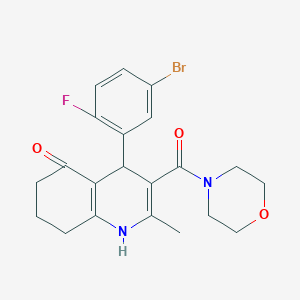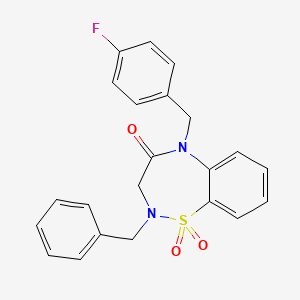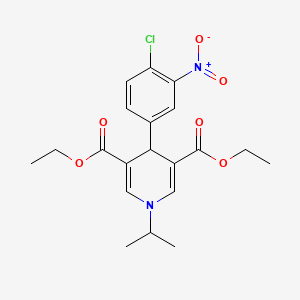![molecular formula C26H20ClFN4 B11211630 N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211630.png)
N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: , often referred to as Compound X , belongs to the class of pyrrolopyrimidines. These compounds have garnered significant interest due to their potential biological activities. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps
Starting Material: Begin with a suitable precursor, such as 4-chlorobenzaldehyde.
Step 1: Condensation Reaction
Step 2: Cyclization
Step 3: Arylation
Industrial Production:: While industrial-scale production methods may vary, the synthetic route outlined above provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Compound X can undergo various chemical reactions:
Oxidation: Oxidative processes can modify the phenyl rings or the pyrrolopyrimidine core.
Reduction: Reduction reactions may reduce functional groups (e.g., nitro to amino).
Substitution: Substitution at the aromatic rings (chloro, fluoro, phenyl) is common.
Major Products: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
Scientific Research Applications
Compound X has diverse applications:
Medicinal Chemistry: Researchers explore its potential as an antitubercular agent.
Biological Studies: Investigate its effects on cellular pathways and targets.
Drug Development: Assess its drug-likeness properties for lead optimization.
Mechanism of Action
The precise mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, impacting cell function.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of substituents. Similar compounds include other pyrrolopyrimidines, such as Compound Ypiperidine-4-amine")) .
Properties
Molecular Formula |
C26H20ClFN4 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H20ClFN4/c27-20-8-6-18(7-9-20)14-15-29-25-24-23(19-4-2-1-3-5-19)16-32(26(24)31-17-30-25)22-12-10-21(28)11-13-22/h1-13,16-17H,14-15H2,(H,29,30,31) |
InChI Key |
VNGFPFAMOUANRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11211550.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B11211554.png)


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethylbenzyl)piperidine-4-carboxamide](/img/structure/B11211566.png)
![N-[3-(4-methoxyphenyl)-3-oxopropyl]-N-methylglycine](/img/structure/B11211570.png)
![methyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11211574.png)
![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]acetate](/img/structure/B11211583.png)
![3-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11211614.png)
![4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11211619.png)
![N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211625.png)



